4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 929975-66-6
VCID: VC8323091
InChI: InChI=1S/C15H12N2O2S/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19)
SMILES: C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol

4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid

CAS No.: 929975-66-6

Cat. No.: VC8323091

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid - 929975-66-6

Specification

CAS No. 929975-66-6
Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
IUPAC Name 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid
Standard InChI InChI=1S/C15H12N2O2S/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19)
Standard InChI Key MIJFWPPINOKNBT-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two aromatic systems: a benzoic acid group and an imidazo[1,2-a]pyridine ring. The sulfanyl-methyl (-SCH2_2-) linker bridges the 2-position of the imidazo[1,2-a]pyridine to the 4-position of the benzoic acid (Figure 1). This configuration introduces steric and electronic effects that influence solubility, reactivity, and biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight284.33 g/mol
AppearanceWhite to off-white solid
Purity≥95.0% (LCMS)
Storage Conditions2–8°C under nitrogen

Synthesis and Analytical Validation

Synthetic Routes

While no direct synthesis protocol for 4-({imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid is documented, analogous compounds are synthesized via:

  • Suzuki-Miyaura Coupling: Boronic acid derivatives of imidazo[1,2-a]pyridine (e.g., (4-(imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid ) react with halogenated benzoic acids.

  • Thioether Formation: Nucleophilic substitution between 2-(chloromethyl)imidazo[1,2-a]pyridine and 4-mercaptobenzoic acid in the presence of a base .

These methods emphasize atom economy and avoid metal catalysts, aligning with green chemistry principles .

Purification and Quality Control

The compound is purified via recrystallization or column chromatography, achieving ≥95% purity as verified by LCMS . Residual solvents and byproducts are minimized through rigorous drying under vacuum and nitrogen flushing .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits limited aqueous solubility due to its aromatic rings but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Its logP (calculated) of ~2.5 suggests moderate lipophilicity, suitable for membrane permeability in drug candidates .

Thermal and Oxidative Stability

Stability studies indicate decomposition above 200°C, with the sulfanyl linkage prone to oxidation. Storage under nitrogen at 2–8°C prevents disulfide formation and carboxylic acid degradation .

Applications in Industrial and Academic Research

Drug Discovery

The compound serves as a building block for:

  • Protein Kinase Inhibitors: Imidazo[1,2-a]pyridine cores target ATP-binding sites in kinases .

  • Antimicrobial Agents: Sulfanyl linkages disrupt bacterial cell wall synthesis .

Material Science

Conjugated π-systems enable applications in organic light-emitting diodes (OLEDs) and conductive polymers, where electron-deficient imidazo[1,2-a]pyridine enhances charge transport .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Structural Optimization: Modify the sulfanyl linker to enhance COX-2 selectivity .

  • Polymer Integration: Explore electroluminescent properties in OLED prototypes .

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